Kenganthranol C
Description
Kenganthranol C is a prenylated anthranol isolated primarily from the stem bark of Harungana madagascariensis, a medicinal plant native to Africa. Its chemical structure (C₂₆H₃₀O₆; molecular weight: 438.50 g/mol) features a benzofuran-naphthoquinone scaffold with hydroxyl, methoxy, methyl, and prenyl substituents (5,7-dihydroxy-2-(2-hydroxypropyl)-11-methoxy-9-methyl-10-(3-methylbut-2-enyl)-2,11-dihydro-1H-naphtho[3,2-e][1]benzofuran-6-one) . This compound exhibits diverse bioactivities, including α-glucosidase inhibition, antimicrobial properties, and interactions with multiple protein targets such as DNA repair enzymes, kinases, and receptors (e.g., DNA topoisomerase IIα, MAP kinase ERK2, and thyroid hormone receptor α) .
Properties
Molecular Formula |
C26H30O6 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(2-hydroxypropan-2-yl)-11-methoxy-9-methyl-10-(3-methylbut-2-enyl)-2,11-dihydro-1H-naphtho[3,2-e][1]benzofuran-6-one |
InChI |
InChI=1S/C26H30O6/c1-12(2)7-8-14-13(3)9-16(27)22-20(14)25(31-6)21-15-10-19(26(4,5)30)32-18(15)11-17(28)23(21)24(22)29/h7,9,11,19,25,27-28,30H,8,10H2,1-6H3 |
InChI Key |
XIQDGAKRANNCDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1CC=C(C)C)C(C3=C(C2=O)C(=CC4=C3CC(O4)C(C)(C)O)O)OC)O |
Synonyms |
kenganthranol C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Insights :
- Methoxy and Methyl Groups: this compound’s methoxy group at C-11 and methyl at C-9 may enhance enzyme inhibition by stabilizing hydrophobic interactions with target proteins .
- Prenylation: Prenyl chains (e.g., 3-methylbut-2-enyl in this compound) are critical for α-glucosidase inhibition, as seen in Harunganol C (dimer) and Kenganthranol A .
- Dimerization: Harunganol C’s dimeric structure confers superior α-glucosidase inhibition compared to monomeric analogues .
2.2 Functional Comparisons
- α-Glucosidase Inhibition: this compound and A show comparable activity to the drug acarbose but with higher specificity . Harunganol C (IC₅₀: 5.1 μM) is 10× more potent than Kenganthranol A (IC₅₀: 8.2 μM), likely due to dimer-enhanced binding . Hemiketal-containing derivatives (e.g., Harunganol F) exhibit reduced activity, suggesting steric hindrance lowers efficacy .
- Antimicrobial Activity: this compound’s Gram-positive activity is less pronounced than Harunganin, which strongly inhibits Bacillus megaterium . Prenylated anthranols generally lack broad-spectrum antimicrobial effects, unlike non-prenylated xanthones (e.g., isogarcinol) .
- Antioxidant Capacity: Kenganthranol B (RSA₅₀: 21.93 μg) is less potent than isogarcinol (RSA₅₀: 1.01 μg), indicating hydroxylation patterns dictate radical scavenging .
- Stability and Reactivity: this compound’s stability contrasts with Harunganin, which undergoes thermal rearrangement in solution . Allylation studies show phenolic hydroxyls in Kenganthranol A resist chemical modification, preserving bioactivity .
2.3 Compounds from Other Species
- Kenganthranol F: Isolated from Psorospermum aurantiacum, this anthranol shares structural motifs with this compound but lacks methoxy groups, highlighting plant-specific biosynthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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